Madmp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

32087-36-8 |

|---|---|

Molecular Formula |

C9H17NO6 |

Molecular Weight |

235.23 g/mol |

IUPAC Name |

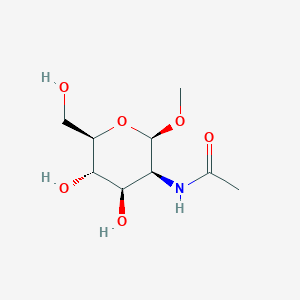

N-[(2R,3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6+,7-,8-,9-/m1/s1 |

InChI Key |

ZEVOCXOZYFLVKN-ANZWQOBJSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir (Tamiflu®)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oseltamivir (B103847), marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] Developed by Gilead Sciences and commercialized by Roche, oseltamivir is an orally administered prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[1][2][3] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme, which is essential for the release of new viral particles from infected host cells.[1][2][4] The discovery of oseltamivir is a landmark achievement in rational, structure-based drug design.[1] Its synthesis, most notably the industrial route starting from the natural product (-)-shikimic acid, represents a significant undertaking in process chemistry.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of oseltamivir, complete with detailed experimental protocols and quantitative data.

Discovery and Development: A Triumph of Rational Drug Design

The development of oseltamivir in the early 1990s by Gilead Sciences was a direct result of a targeted, structure-based drug design program.[1] This approach leveraged the growing understanding of the influenza virus life cycle and the three-dimensional structure of its key enzymes.

The Target: Influenza Neuraminidase

The influenza virus relies on two primary surface glycoproteins for its propagation: hemagglutinin (HA) and neuraminidase (NA).[4] While HA facilitates viral entry into host cells, NA is crucial for the final stage of replication—the release of progeny virions from the infected cell.[4] NA achieves this by cleaving sialic acid residues from glycoconjugates on the host cell surface, thereby preventing the aggregation of newly formed viral particles and facilitating their egress.[4] The essential role of NA in viral propagation made it an attractive target for antiviral drug development.

Structure-Based Design and Lead Optimization

Utilizing X-ray crystal structures of sialic acid analogues bound to the active site of neuraminidase, researchers at Gilead Sciences designed a series of carbocyclic compounds as potential inhibitors.[1][5] This rational design process led to the identification of GS 4104, which would later be named oseltamivir.[1] In 1996, Gilead Sciences licensed the patents for oseltamivir to Hoffmann-La Roche for final development and commercialization, leading to its market introduction as Tamiflu®.[1]

The logical workflow of the discovery process is illustrated in the following diagram:

Mechanism of Action

Oseltamivir phosphate (B84403) is a prodrug that is readily absorbed after oral administration.[3] In the liver, it is extensively hydrolyzed by carboxylesterases to its active metabolite, oseltamivir carboxylate.[3] Oseltamivir carboxylate is a potent and selective competitive inhibitor of the influenza virus neuraminidase.[3] By binding to the active site of the enzyme, it prevents the cleavage of sialic acid residues, leading to the aggregation of newly formed virions on the surface of infected cells and halting the spread of the infection.[2][6]

The signaling pathway illustrating the mechanism of action is depicted below:

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

Preliminary studies on [Compound Name] efficacy

An In-depth Technical Guide to the Preliminary Efficacy of Remdesivir (B604916)

This guide provides a comprehensive overview of the preliminary efficacy studies for Remdesivir, a broad-spectrum antiviral agent. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

Remdesivir is a nucleotide analog prodrug designed to inhibit viral RNA synthesis. As a prodrug, it is metabolized within the host cell into its active triphosphate form, GS-443902. This active metabolite structurally mimics adenosine (B11128) triphosphate (ATP), a natural building block of RNA.[1]

During viral replication, the viral RNA-dependent RNA polymerase (RdRp) enzyme incorporates this active form of Remdesivir into the nascent viral RNA strand.[1][2] The incorporation of the Remdesivir metabolite causes a steric hindrance that leads to delayed chain termination, effectively halting the replication of the viral genome.[1][3] This targeted disruption of viral RNA synthesis is the primary mechanism behind Remdesivir's antiviral effect.[1][2]

Preclinical Efficacy Data

In Vitro Studies

Remdesivir has demonstrated potent antiviral activity against a range of coronaviruses in various cell-based assays. The efficacy is typically measured by the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral effects or replication by 50%.

| Virus | Cell Line | Efficacy Metric | Value (µM) | Citation(s) |

| SARS-CoV-2 | Vero E6 | EC50 | 0.77 | [4] |

| SARS-CoV-2 | Vero E6 | EC50 | 0.22 - 0.32 | [5] |

| SARS-CoV-2 | Vero E6 | IC50 (72h treatment) | 0.28 | [5] |

| SARS-CoV | Human Airway Epithelial Cells | EC50 | 0.069 | [5] |

| MERS-CoV | HeLa Cells | IC50 | 0.34 | [4] |

| Ebola Virus (EBOV) | HeLa Cells | IC50 | ~0.10 | [4] |

Animal Model Studies

Efficacy studies in animal models have been crucial in evaluating the therapeutic potential of Remdesivir in vivo. These studies have provided key insights into the drug's ability to reduce viral load and mitigate disease pathology.

| Animal Model | Virus | Key Findings | Citation(s) |

| Rhesus Macaques | SARS-CoV-2 | Early treatment significantly reduced clinical disease and damage to the lungs.[6][7] | [6][7] |

| Rhesus Macaques | MERS-CoV | Prophylactic and therapeutic treatment reduced disease severity, inhibited virus replication in respiratory tissues, and prevented lung lesions.[8] | [8] |

| Hamsters | Yellow Fever Virus | Treatment prevented disease and significantly improved viremia, serum ALT, and weight loss, even when initiated up to 4 days post-infection.[9] | [9] |

Clinical Efficacy Data

The clinical efficacy of Remdesivir has been evaluated in several key randomized controlled trials (RCTs), particularly for the treatment of COVID-19.

| Trial Name / Study Type | Patient Population | Key Outcomes | Citation(s) |

| ACTT-1 (RCT) | Hospitalized adults with COVID-19 pneumonia | Median time to recovery was 11 days for the Remdesivir group vs. 15 days for the placebo group. Mortality trended lower in the Remdesivir group (8.0% vs. 11.6%).[10][11] | [10][11] |

| PINETREE (RCT) | Non-hospitalized, unvaccinated adults with early COVID-19 at high risk for progression | A 3-day course of Remdesivir resulted in an 87% reduction in the risk of hospitalization or death by day 28 compared to placebo.[12] | [12] |

| Wuhan, China (RCT) | Hospitalized adults with severe COVID-19 | Did not find a statistically significant association with clinical improvement compared to placebo. The trial was stopped early due to a decline in cases.[10][13] | [10][13] |

| Compassionate Use | Patients with severe COVID-19 | In a cohort of 53 patients, 68% showed improvement in oxygen support after a median follow-up of 18 days.[11] | [11] |

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction)

This protocol outlines a standard method for assessing the antiviral efficacy of a compound against SARS-CoV-2 in a cell culture model.[5][14]

Methodology:

-

Cell Seeding: Vero E6 cells are seeded in multi-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayer is infected with a known titer of SARS-CoV-2 and incubated for 1 hour to allow for viral adsorption.

-

Compound Treatment: The viral inoculum is removed, and the cells are overlaid with medium containing serial dilutions of Remdesivir.

-

Incubation: Plates are incubated for a period (e.g., 72 hours) to allow for plaque formation.

-

Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques.

-

Data Analysis: The reduction in plaque number in treated wells compared to untreated controls is used to calculate the IC50 value.

Rhesus Macaque Model for SARS-CoV-2 Efficacy

This protocol describes a nonhuman primate model used to evaluate the in vivo efficacy of Remdesivir.[6][7][8]

Methodology:

-

Animal Acclimation & Baseline: Rhesus macaques are acclimated, and baseline clinical data (e.g., weight, temperature, radiographs) are collected.

-

Group Assignment: Animals are randomly assigned to a treatment group (Remdesivir) or a control group (vehicle).

-

Infection: All animals are inoculated with SARS-CoV-2 via a combination of intratracheal and intranasal routes.

-

Treatment Administration: The treatment group receives intravenous Remdesivir (e.g., 12 hours post-inoculation), followed by daily maintenance doses. The control group receives a placebo.[7]

-

Monitoring: Animals are monitored daily for clinical signs of disease (e.g., respiration, activity). Radiographs and biological samples (e.g., swabs, blood) are collected at regular intervals.

-

Necropsy and Analysis: At the end of the study (e.g., 7 days), animals are euthanized. Lung tissues are collected to quantify viral load (qRT-PCR) and assess pathology (histopathology).

Randomized Controlled Clinical Trial Protocol

This protocol outlines the typical design of a double-blind, placebo-controlled clinical trial for Remdesivir in hospitalized patients.[10][15]

Methodology:

-

Patient Screening & Consent: Patients with laboratory-confirmed infection and evidence of pneumonia are screened against inclusion/exclusion criteria and provide informed consent.[15]

-

Randomization: Eligible patients are randomly assigned in a double-blind manner to receive either Remdesivir or a matching placebo.[15]

-

Treatment Regimen: The Remdesivir group receives an intravenous loading dose (e.g., 200 mg on Day 1), followed by daily maintenance doses (e.g., 100 mg) for a predefined duration (e.g., up to 10 days). The control group receives an identical volume of placebo.[11][15]

-

Standard of Care: All patients in both groups receive the best available standard of care.[13]

-

Data Collection: Clinical outcomes are assessed daily using a predefined ordinal scale. Biological samples may be collected for virological analysis.

-

Primary Endpoint Analysis: The primary endpoint, such as time to clinical recovery, is compared between the treatment and placebo groups.

-

Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

References

- 1. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. researchgate.net [researchgate.net]

- 4. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 6. Antiviral Remdesivir Shows Efficacy In An Animal Model (Rhesus Macaques) Of COVID-19 [brainimmune.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. pnas.org [pnas.org]

- 9. Remdesivir efficacy against yellow fever in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical studies assessing the efficacy, effectiveness and safety of remdesivir in management of COVID‐19: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of the Preclinical and Clinical Efficacy of Remdesivir, Hydroxychloroquine, and Lopinavir-Ritonavir Treatments against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 13. sciencedaily.com [sciencedaily.com]

- 14. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 15. NIH clinical trial of remdesivir to treat COVID-19 begins | National Institutes of Health (NIH) [nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Nirmatrelvir (PF-07321332)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir (B3392351), also known by its research code PF-07321332, is an orally bioavailable antiviral drug developed by Pfizer.[1][2] It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of nirmatrelvir, its mechanism of action, and detailed experimental protocols relevant to its study. Nirmatrelvir is a key component of the combination drug Paxlovid, where it is co-administered with ritonavir (B1064).[3][6] Ritonavir, a strong cytochrome P450 3A4 (CYP3A4) inhibitor, boosts the plasma concentration of nirmatrelvir by slowing its metabolism.[3][6][7][8]

Physical and Chemical Properties

Nirmatrelvir is a peptidomimetic small molecule.[3][6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C23H32F3N5O4 | [5][9][10] |

| Molecular Weight | 499.5 g/mol | [5][9][10] |

| CAS Number | 2628280-40-8 | [4] |

| IUPAC Name | (1R,2S,5S)-N-((1S)-1-cyano-2-((3S)-2-oxopyrrolidin-3-yl)ethyl)-3-((2S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | [10] |

| Topological Polar Surface Area | 131 Ų | [5][9][10] |

| Hydrogen Bond Donor Count | 3 | [9] |

| Hydrogen Bond Acceptor Count | 8 | [9] |

| Rotatable Bond Count | 7 | [9] |

| XLogP3 | 2.2 | [5][9][10] |

| Exact Mass | 499.24063901 g/mol | [5][9][10] |

| Monoisotopic Mass | 499.24063901 g/mol | [5][9][10] |

Pharmacokinetic Properties

The pharmacokinetic profile of nirmatrelvir is significantly influenced by its co-administration with ritonavir.

| Parameter | Value | Condition |

| Time to Maximum Plasma Concentration (Tmax) | Approximately 3 hours | Co-administered with ritonavir[6][7] |

| Plasma Protein Binding | 69% | Co-administered with ritonavir[6] |

| Mean Volume of Distribution | 104.7 L | Co-administered with ritonavir[6] |

| Metabolism | Substrate of CYP3A4; metabolism is inhibited by ritonavir | [6][7] |

| Elimination | Primarily renal excretion when co-administered with ritonavir | [7][11] |

| Geometric Mean Cmax (Day 5) | 3.43 µg/mL | In patients with mild-to-moderate COVID-19 receiving 300 mg nirmatrelvir/100 mg ritonavir twice daily[7][12] |

| Geometric Mean Trough Concentration (Day 5) | 1.57 µg/mL | In patients with mild-to-moderate COVID-19 receiving 300 mg nirmatrelvir/100 mg ritonavir twice daily[7][12] |

Mechanism of Action

Nirmatrelvir is a covalent inhibitor that directly binds to the catalytic cysteine residue (Cys145) of the SARS-CoV-2 main protease (Mpro).[1][2][13] This inhibition prevents the proteolytic cleavage of viral polyproteins, which is a crucial step in the viral replication cycle.[4][5] By blocking Mpro activity, nirmatrelvir effectively halts the production of functional viral proteins necessary for replication.

Below is a diagram illustrating the mechanism of action of nirmatrelvir.

Caption: Mechanism of action of nirmatrelvir.

Experimental Protocols

Synthesis of Nirmatrelvir

The synthesis of nirmatrelvir involves a multi-step process. One of the key final steps involves the coupling of a synthetic homochiral amino acid with a homochiral amino amide, followed by dehydration to form the nitrile group.[1]

A detailed synthetic route has been described by Pfizer scientists.[14] An alternative, sustainable synthesis has also been reported, featuring a 7-step, 3-pot process.[15] This greener approach avoids traditional peptide coupling reagents and chlorinated solvents.[15][16]

Below is a generalized workflow for a multi-step synthesis of nirmatrelvir.

Caption: A generalized multi-step synthesis workflow for nirmatrelvir.

Detailed Procedure for a Key Dehydration Step (Procedure B):

This procedure describes the conversion of a formamide (B127407) intermediate to the corresponding nitrile, a key step in some synthetic routes.[17]

-

Dissolve Formamide 11 (1.0 equivalent) in dry THF.

-

Add Et3N (8.0 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C.

-

Add trifluoroacetic anhydride (B1165640) (1.9 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes, monitoring the conversion by TLC analysis.

-

Upon completion, dilute the reaction mixture with NaHCO3 and water.

-

Extract the product with EtOAc and CH2Cl2.

SARS-CoV-2 Mpro Inhibition Assay

The inhibitory activity of nirmatrelvir against SARS-CoV-2 Mpro can be assessed using an in vitro enzyme activity assay.

Protocol: [13]

-

Incubate nirmatrelvir and the SARS-CoV-2 Mpro enzyme at a 1:1 molar ratio (e.g., 2 µM each) in assay buffer for 20 minutes.

-

Dilute the mixture 50-fold into the assay buffer.

-

Transfer 5 µl of the diluted mixture to the wells of a black low-volume 384-well assay plate.

-

Initiate the enzymatic reaction by adding 5 µl of a 60 µM peptide substrate.

-

Final reaction conditions: 20 nM enzyme, 20 nM nirmatrelvir, and 30 µM peptide substrate.

-

Monitor the enzyme activity on a BMG Pherastar at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

The inhibition constant (Ki) for nirmatrelvir against SARS-CoV-2 Mpro has been determined to be 3.11 nM.[13]

Conclusion

Nirmatrelvir is a meticulously designed antiviral agent with potent activity against SARS-CoV-2. Its physical, chemical, and pharmacokinetic properties make it suitable for oral administration as part of a combination therapy. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for ongoing research and the development of future antiviral therapeutics. This guide provides a foundational resource for professionals engaged in the study and application of this important compound.

References

- 1. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 4. apexbt.com [apexbt.com]

- 5. Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nirmatrelvir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Nirmatrelvir (PF-07321332) | C23H32F3N5O4 | CID 177678933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Ganetespib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological targets of Ganetespib, a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Ganetespib's mechanism of action involves the simultaneous disruption of multiple oncogenic signaling pathways, making it a compound of significant interest in cancer therapy. This document provides a comprehensive overview of its primary target, downstream effects, quantitative data on its activity, and detailed experimental protocols for its characterization.

The Primary Biological Target: Heat Shock Protein 90 (Hsp90)

Ganetespib's primary biological target is Hsp90, a highly conserved molecular chaperone.[1][2] Hsp90 is crucial for the conformational maturation, stability, and function of a wide array of "client" proteins.[2] Many of these client proteins are key mediators of cell growth, survival, and differentiation. In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins that drive tumor progression.[2]

Ganetespib is a resorcinolic triazolone compound that is structurally distinct from the first-generation ansamycin (B12435341) Hsp90 inhibitors.[3] It competitively binds to the ATP-binding pocket in the N-terminus of Hsp90, thereby inhibiting its chaperone function.[1] This inhibition leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[2] A key advantage of targeting Hsp90 is the ability to coordinately block multiple signaling pathways that are fundamental to cancer cell biology.[2]

Disruption of Key Oncogenic Signaling Pathways

By inducing the degradation of its client proteins, Ganetespib effectively shuts down several critical cancer-associated signaling pathways. The diagram below illustrates the central role of Hsp90 and the downstream consequences of its inhibition by Ganetespib.

Caption: Ganetespib inhibits the Hsp90 chaperone cycle, leading to client protein degradation.

Key client proteins and pathways affected by Ganetespib include:

-

Receptor Tyrosine Kinases: EGFR, HER2, MET, ALK, and IGF-IR.[2][3][4]

-

Cell Cycle Regulators: CDK1 and CDK4.[5]

-

Transcription Factors: HIF-1α.[3]

The degradation of these proteins leads to the inhibition of major signaling cascades such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, ultimately resulting in apoptosis and cell cycle arrest in cancer cells.[1][2]

Quantitative Data: Potency of Ganetespib

Ganetespib has demonstrated potent cytotoxic activity across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.[3][6]

| Cell Line | Cancer Type | Ganetespib IC50 (nM) |

| MV4;11 | Acute Myeloid Leukemia | 4 |

| NCI-H1975 | Non-Small Cell Lung Cancer | 4 |

| HCC827 | Non-Small Cell Lung Cancer | 2 |

| LNCaP | Prostate Cancer | 8 |

| VCaP | Prostate Cancer | 7 |

| DU145 | Prostate Cancer | 12 |

| PC3 | Prostate Cancer | 77 |

| BT-20 | Triple-Negative Breast Cancer | 9 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11 |

| AGS | Gastric Cancer | 1.5 |

| N87 | Gastric Cancer | 2.5 |

Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the biological activity of Ganetespib.

Caption: Experimental workflow for characterizing the biological activity of Ganetespib.

Cell Viability Assays (MTT and CellTiter-Glo)

These assays are used to determine the concentration of Ganetespib required to inhibit cell growth by 50% (IC50).

4.1.1. MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for attachment.[7]

-

Drug Treatment: Treat cells with a serial dilution of Ganetespib (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 72-96 hours).[1][6]

-

MTT Addition: Add MTT solution (e.g., 10-20 µL of 5 mg/mL stock) to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

4.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.[8]

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density.

-

Drug Treatment: Treat cells with a serial dilution of Ganetespib and a vehicle control. Incubate for the desired time.

-

Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent in a volume equal to the culture medium in each well.

-

Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Luminescence Reading: Measure luminescence using a plate-reading luminometer.[9]

-

Data Analysis: Determine the IC50 value by plotting the luminescent signal against the log of Ganetespib concentration.[9]

Western Blot for Client Protein Degradation

This technique is used to visualize the decrease in Hsp90 client protein levels following Ganetespib treatment.

Protocol:

-

Cell Treatment: Plate cells and treat with increasing concentrations of Ganetespib (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).[10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25-50 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[11]

-

Immunoblotting:

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[4]

-

Analysis: Quantify band intensities to determine the dose-dependent degradation of the client protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm the direct binding of Ganetespib to Hsp90 in a cellular environment.

Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. This change in the protein's melting temperature can be detected.

Protocol:

-

Cell Treatment: Treat intact cells with Ganetespib or a vehicle control for a specific duration (e.g., 1 hour at 37°C).[12]

-

Heat Shock: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[13]

-

Cell Lysis: Lyse the cells using methods such as freeze-thawing to release soluble proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[12]

-

Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble Hsp90 at each temperature point using Western blotting or other detection methods like AlphaScreen.[14]

-

Data Analysis: Plot the amount of soluble Hsp90 as a function of temperature. A shift in the melting curve to a higher temperature for the Ganetespib-treated samples indicates target engagement.

Conclusion

Ganetespib is a potent Hsp90 inhibitor that exerts its anti-cancer effects by binding to the N-terminal ATP pocket of Hsp90, leading to the degradation of a multitude of oncogenic client proteins. This results in the simultaneous inhibition of numerous signaling pathways critical for tumor cell survival and proliferation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and confirm the biological targets and mechanism of action of Ganetespib and other Hsp90 inhibitors in various preclinical models.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. promegaconnections.com [promegaconnections.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Evaluation of the Heat Shock Protein 90 Inhibitor Ganetespib as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early-Stage Research on Osimertinib: A Technical Guide

Introduction

Osimertinib (B560133) (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has been designed to selectively target both EGFR TKI-sensitizing mutations, such as exon 19 deletions and the L858R point mutation, and the T790M resistance mutation.[1] The T790M mutation is a primary cause of acquired resistance to earlier generations of EGFR TKIs.[2] A key attribute of osimertinib is its significant selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to enhance efficacy and reduce side effects.[3] This guide provides a comprehensive technical overview of the preclinical data for osimertinib, including its mechanism of action, in vitro and in vivo activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Irreversible Covalent Inhibition

Osimertinib's primary mode of action is the irreversible inhibition of mutant EGFR kinase activity.[3] As a mono-anilino-pyrimidine compound, it features an acrylamide (B121943) group that acts as a Michael acceptor.[3] This functional group enables the formation of a covalent bond with the cysteine-797 (Cys797) residue within the ATP-binding site of the EGFR kinase domain.[2][3] This permanent binding physically obstructs ATP from accessing the kinase domain, thus preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that are critical for tumor cell proliferation and survival.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib. EGFR activation, upon ligand binding, triggers downstream pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which are crucial for cell growth and survival.[5][6] Osimertinib blocks these pathways by irreversibly binding to mutant EGFR.[5]

Caption: EGFR signaling pathway and inhibition by Osimertinib.

Quantitative Data Summary

In Vitro Potency and Selectivity

Osimertinib demonstrates high potency against EGFR sensitizing and T790M resistance mutations, with significantly less activity against wild-type EGFR.[7]

| EGFR Variant | Cell Line | IC₅₀ (nM) |

| Exon 19 Deletion | PC-9 | <15 |

| L858R/T790M | NCI-H1975 | <15 |

| Wild-Type | LoVo | 480 - 1865 |

Data compiled from studies on EGFR phosphorylation inhibition.[2]

In Vivo Efficacy and Brain Penetration

Preclinical studies in animal models have demonstrated Osimertinib's ability to induce sustained tumor regression.[8] A key finding is its superior penetration of the blood-brain barrier compared to other EGFR-TKIs, which is critical for treating brain metastases, a common issue in NSCLC patients.[9][10]

| Compound | Dose (mg/kg) | Model | Brain:Plasma Cₘₐₓ Ratio | Tumor Response |

| Osimertinib | 25 | PC9 Mouse Brain Metastases | 3.41 | Sustained Regression |

| Gefitinib | 6.25 | PC9 Mouse Brain Metastases | 0.21 | Regression up to 20 days |

| Rociletinib | 100 | PC9 Mouse Brain Metastases | <0.08 | No Regression |

| Afatinib | - | - | <0.36 | - |

Data from preclinical assessments of brain penetration and activity.[9][11]

Detailed Experimental Protocols

Cell Viability Assay (IC₅₀ Determination)

This protocol is used to determine the concentration of Osimertinib required to inhibit the growth of cancer cell lines by 50%.

-

Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, PC-9) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of Osimertinib in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the log concentration of Osimertinib to determine the IC₅₀ value.[1]

Western Blot for Pathway Analysis

This protocol visualizes the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.

-

Cell Culture and Treatment: Grow NSCLC cells to 70-80% confluency. Starve the cells in a serum-free medium for 12-16 hours, then treat with various concentrations of Osimertinib for 2-4 hours.

-

Stimulation (Optional): For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[1]

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK.[1] Use a loading control like GAPDH.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor like Osimertinib.

Caption: General workflow for in vitro characterization.[1]

Conclusion

The preclinical data for Osimertinib strongly support its high potency and selectivity for sensitizing and T790M-resistant EGFR mutations, while sparing wild-type EGFR.[1] Its mechanism, centered on the irreversible covalent inhibition of the EGFR kinase, effectively blocks downstream pro-survival signaling.[1][3] Furthermore, its superior ability to penetrate the blood-brain barrier addresses a critical unmet need in the treatment of NSCLC.[9] The comprehensive in vitro and in vivo assays outlined in this guide are fundamental for defining the compound's activity profile, understanding its mechanism of action, and providing a strong rationale for its clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Collection - Data from Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - Clinical Cancer Research - Figshare [figshare.com]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Structural Analysis and Confirmation of Aspirin (Acetylsalicylic Acid)

Please provide the specific compound name for which you require a structural analysis and confirmation guide.

In the meantime, I will provide a template and an example based on a well-known compound, Aspirin (Acetylsalicylic acid) , to demonstrate the expected output.

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation and confirmation of Aspirin. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID). Its therapeutic effects are primarily due to the inhibition of the cyclooxygenase (COX) enzyme. Accurate structural confirmation is critical for quality control, ensuring the purity and identity of the active pharmaceutical ingredient (API). This document outlines the standard analytical techniques employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods are fundamental to elucidating the molecular structure of a compound. For Aspirin, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are routinely used.

IR spectroscopy is used to identify the functional groups present in the Aspirin molecule. The key vibrational frequencies are summarized in the table below.

Table 1: Characteristic IR Absorption Peaks for Aspirin

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C=O (Carboxylic acid) | 1680-1710 | Strong |

| C=O (Ester) | 1740-1760 | Strong |

| C-O (Ester and Carboxylic acid) | 1180-1300 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid Aspirin sample is placed directly on the ATR crystal.

-

Instrument Setup: The FTIR spectrometer is configured for ATR mode. A background spectrum of the clean, empty crystal is recorded.

-

Data Acquisition: The sample spectrum is acquired by pressing the sample firmly against the crystal. Data is typically collected over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline corrected and the absorption peaks are identified and compared to reference spectra.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the Aspirin molecule.

Table 2: ¹H NMR Chemical Shifts for Aspirin (in CDCl₃)

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 11.5-12.5 | Singlet | 1H |

| Aromatic Protons (H-c,d,e,f) | 7.1-8.2 | Multiplets | 4H |

| -OCOCH₃ | 2.3 | Singlet | 3H |

Table 3: ¹³C NMR Chemical Shifts for Aspirin (in CDCl₃)

| Carbon Environment | Chemical Shift (ppm) |

| -C OOH | 170.5 |

| -OC OCH₃ | 169.8 |

| Aromatic C-O | 150.2 |

| Aromatic C-COOH | 121.5 |

| Aromatic C-H | 122-135 |

| -OCOCH ₃ | 21.0 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the Aspirin sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and nucleus being observed.

-

Data Acquisition: The appropriate pulse sequence is applied to acquire the Free Induction Decay (FID). For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: The FID is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of the Aspirin sample and to quantify its concentration.

HPLC is the most common method for the quantitative analysis of Aspirin in pharmaceutical formulations.

Table 4: Typical HPLC Parameters for Aspirin Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 50:50:1) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | ~3-5 min (Varies with exact conditions) |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: A series of standard solutions of known Aspirin concentrations are prepared in the mobile phase.

-

Sample Preparation: The Aspirin sample is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Instrument Setup: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

-

Quantification: A calibration curve is generated from the peak areas of the standard solutions. The concentration of Aspirin in the sample is determined by interpolating its peak area onto the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural confirmation and purity analysis of a pharmaceutical compound like Aspirin.

Understanding the novelty of [Compound Name] in research

An In-depth Technical Guide to the Novelty of Ablutorin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the novel mechanism of action, preclinical efficacy, and key experimental protocols related to Ablutorin, a next-generation Bruton's tyrosine kinase (BTK) inhibitor.

Introduction to Ablutorin: A New Paradigm in BTK Inhibition

Ablutorin is a highly selective, orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of the BCR pathway is a known driver in the pathogenesis of numerous B-cell malignancies.[1][2] Unlike first and second-generation BTK inhibitors that form a covalent bond with the Cysteine 481 (Cys481) residue in the BTK active site, Ablutorin is a non-covalent, reversible inhibitor.[1][3] This distinction in its mechanism of action allows Ablutorin to overcome a key resistance mechanism associated with covalent BTK inhibitors, namely mutations at the Cys481 residue.[3][4]

Mechanism of Action: Non-Covalent and Reversible BTK Inhibition

The novelty of Ablutorin lies in its reversible, non-covalent binding to BTK.[3] This mode of interaction confers several key advantages:

-

Overcoming Resistance: Ablutorin demonstrates potent inhibitory activity against both wild-type BTK and BTK variants with the Cys481 mutation, which renders covalent inhibitors ineffective.[3][5]

-

High Selectivity: Ablutorin exhibits over 300-fold selectivity for BTK compared to a panel of over 370 other kinases, minimizing off-target effects.[5][6]

-

Sustained Inhibition: Due to its reversible nature and long half-life, Ablutorin can maintain continuous inhibition of newly synthesized BTK, offering a potential advantage over covalent inhibitors that are cleared more rapidly.[3]

The BTK Signaling Pathway

BTK is a central node in the BCR signaling cascade.[2][7] Upon B-cell receptor engagement, BTK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[2] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] These second messengers trigger a cascade of events, including calcium mobilization and activation of transcription factors like NF-κB, which ultimately promote B-cell proliferation, survival, and differentiation.[1][8] Ablutorin's inhibition of BTK effectively blocks these downstream signaling events, leading to apoptosis in malignant B-cells.[1]

Ablutorin inhibits the BTK signaling cascade.

Quantitative Data Summary

The preclinical and clinical data for Ablutorin demonstrate its potent and selective activity. The following tables summarize key quantitative findings.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Wild-Type BTK) | HEK293T Cells | 5.69 nM | [6] |

| Selectivity | Kinase Panel (370 kinases) | >300-fold for BTK over 98% of kinases | [5][6] |

| Protein Binding (Human) | In vitro | 96% | [5] |

Table 1: In Vitro Activity and Properties of Ablutorin.

| Trial Name | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Reference |

| BRUIN Phase 1/2 | Relapsed/Refractory CLL/SLL (covalent BTK inhibitor pre-treated) | 81.6% | 18.4 months | [9] |

| BRUIN CLL-314 | Relapsed/Refractory CLL/SLL | 84.0% (vs. 74.8% for ibrutinib) | Not Reported | [10] |

| BRUIN CLL-314 | Treatment-Naïve CLL/SLL | 92.9% (vs. 85.8% for ibrutinib) | Not Reported | [11] |

Table 2: Clinical Efficacy of Ablutorin in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL).

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize Ablutorin.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay is designed to measure the direct inhibition of purified BTK enzyme by Ablutorin. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Purified recombinant BTK enzyme

-

Kinase substrate (e.g., poly-Glu,Tyr 4:1)

-

Ablutorin (test inhibitor)

-

Known BTK inhibitor (positive control)

-

Kinase assay buffer

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of Ablutorin in DMSO.

-

Add diluted Ablutorin, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add a mixture of the BTK enzyme and substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each Ablutorin concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for the biochemical kinase inhibition assay.

Cell-Based BTK Autophosphorylation Assay

This assay measures the ability of Ablutorin to inhibit BTK activity within a cellular context by quantifying the phosphorylation of BTK at tyrosine 223 (Y223).

Materials:

-

HEK293T cells

-

Expression vectors for wild-type BTK and Cys481 mutant BTK

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-BTK (Y223) and anti-total-BTK

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Transiently transfect HEK293T cells with either wild-type or Cys481 mutant BTK expression vectors.

-

Treat the transfected cells with varying concentrations of Ablutorin or a vehicle control for 2 hours.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-BTK (Y223) and total BTK.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.

-

Calculate the IC50 for the inhibition of BTK autophosphorylation.[6]

Conclusion

Ablutorin represents a significant advancement in the field of BTK inhibition. Its novel, non-covalent mechanism of action allows it to effectively target both wild-type and Cys481-mutant BTK, addressing a key mechanism of acquired resistance to covalent inhibitors. The high selectivity and sustained target inhibition of Ablutorin translate into a promising efficacy and safety profile, as demonstrated in preclinical and clinical studies. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel kinase inhibitors.

References

- 1. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. Pirtobrutinib - Wikipedia [en.wikipedia.org]

- 5. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 9. onclive.com [onclive.com]

- 10. oncologynewscentral.com [oncologynewscentral.com]

- 11. medscape.com [medscape.com]

Initial safety and toxicity profile of [Compound Name]

Initial Safety and Toxicity Profile of Innovirex

A Technical Guide for Drug Development Professionals

Dis-20251215-001

Introduction

Innovirex is a novel, small-molecule kinase inhibitor under development for the treatment of refractory non-small cell lung cancer. This document provides a comprehensive overview of the initial non-clinical safety and toxicity profile of Innovirex. The studies summarized herein were designed to identify potential hazards, establish a preliminary safety margin, and inform the design of first-in-human clinical trials. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations as required by the U.S. Food and Drug Administration (FDA) and other international regulatory agencies.[1][2] The findings from these initial safety assessments are crucial for making informed " go/no-go " decisions in the drug development process.[1][3][4]

Non-Clinical Safety and Toxicity Summary

An evaluation of single and repeat-dose toxicity, genotoxicity, and safety pharmacology has been completed.[5] The primary goal of these studies is to characterize the toxicological profile of Innovirex, including identifying target organs of toxicity and determining the relationship between exposure and response.[6] The No-Observed-Adverse-Effect-Level (NOAEL) has been established in key studies, which is the highest dose administered that does not produce a significant increase in adverse effects compared to a control group.[7][8][9][10] This value is fundamental for calculating safe starting doses for human clinical trials.[7][9]

Summary of Findings

The initial safety profile of Innovirex has been characterized through a series of in vitro and in vivo studies. Key findings from acute, sub-chronic, and genotoxicity evaluations are presented below.

Table 1: Summary of Acute and Sub-Chronic Toxicity Studies

| Study Type | Species | Route of Administration | Key Finding |

| Acute Oral Toxicity | Rat | Oral Gavage | LD50 > 2000 mg/kg |

| 28-Day Repeated Dose | Rat | Oral Gavage | NOAEL: 100 mg/kg/day[7][8][11] |

| 28-Day Repeated Dose | Dog | Oral Gavage | NOAEL: 50 mg/kg/day[7][8][11] |

Table 2: Summary of Genotoxicity Studies

| Assay | System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli[12][13][14] | With and Without S9 | Negative[12] |

| In Vivo Micronucleus | Rat Bone Marrow | N/A | Negative[15][16][17] |

Table 3: Summary of Safety Pharmacology Studies

| Assay | System | Key Finding |

| hERG Inhibition | HEK293 cells[18] | IC50 > 30 µM |

| Cardiovascular Assessment | Telemetered Dogs | No significant effects on ECG, blood pressure, or heart rate |

Detailed Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (OECD 423)

-

Objective: To determine the acute oral toxicity of Innovirex.[19][20][21][22]

-

Test System: Female Sprague-Dawley rats, 8-12 weeks old.

-

Method: A stepwise procedure was used with three animals per step.[22] The starting dose was 300 mg/kg. Based on the mortality and morbidity observed, the dose for the subsequent step was adjusted. Animals were observed for 14 days following a single oral gavage administration.[22][23]

-

Observations: Clinical signs, body weight, and mortality were recorded daily.[24] A gross necropsy was performed on all animals at the end of the study.

Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

-

Objective: To assess the mutagenic potential of Innovirex by its ability to induce reverse mutations in amino acid-requiring strains of bacteria.[12][14][25]

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).[12][13]

-

Method: The plate incorporation method was used. Innovirex was tested at five concentrations, in triplicate, in the presence and absence of a rat liver S9 metabolic activation system.[12][14]

-

Evaluation: A compound is considered mutagenic if a dose-related increase in the number of revertant colonies is observed in at least one strain.[13]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Objective: To determine if Innovirex induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts.[15][16][26]

-

Test System: Male and female C57BL/6 mice, 6-8 weeks old.

-

Method: Animals were administered Innovirex via oral gavage for two consecutive days at three dose levels.[17][27] Bone marrow was collected 24 hours after the final dose.[16]

-

Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. At least 4000 PCEs were analyzed per animal.[16] An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.[15][16]

hERG Inhibition Assay

-

Objective: To evaluate the potential of Innovirex to inhibit the hERG potassium channel, which can lead to QT interval prolongation.[18][28][29]

-

Test System: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.[18]

-

Method: Automated patch-clamp electrophysiology was used to measure hERG channel currents.[18][30] The cells were exposed to increasing concentrations of Innovirex.

-

Evaluation: The concentration of Innovirex that causes 50% inhibition of the hERG current (IC50) was determined.[30]

Visualizations: Pathways and Workflows

To further illustrate the context and processes involved in the safety assessment of Innovirex, the following diagrams are provided.

Caption: Hypothetical signaling pathway targeted by Innovirex.

Caption: Experimental workflow for a 28-day in vivo toxicity study.

Caption: Decision tree for preclinical toxicology assessment.

Conclusion and Future Directions

The initial non-clinical safety assessment of Innovirex demonstrates a favorable toxicity profile. The compound is not mutagenic and exhibits low acute oral toxicity. The NOAELs established in 28-day repeat-dose studies in two species provide a solid basis for the calculation of a safe starting dose in upcoming Phase I clinical trials.[7][9] Safety pharmacology studies did not reveal any immediate concerns regarding cardiovascular function.[31] These toxicology studies are a critical component of the overall drug development process, ensuring that only the safest and most effective compounds advance to human clinical trials.[1][32] Further long-term toxicity and carcinogenicity studies will be conducted in parallel with clinical development as required by regulatory guidelines.[4][5]

References

- 1. jordilabs.com [jordilabs.com]

- 2. Step 2: Preclinical Research | FDA [fda.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]

- 8. anilocus.com [anilocus.com]

- 9. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]

- 10. What Is the "No Observed Adverse Effect Level" (NOAEL) in Toxicology? → Learn [lifestyle.sustainability-directory.com]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. nib.si [nib.si]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. enamine.net [enamine.net]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. oecd.org [oecd.org]

- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 19. researchgate.net [researchgate.net]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 26. oecd.org [oecd.org]

- 27. gentronix.co.uk [gentronix.co.uk]

- 28. Safety Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 29. Herg assay,Structure, Various screening methods and Advantages | PPTX [slideshare.net]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. criver.com [criver.com]

- 32. pharmtech.com [pharmtech.com]

Methodological & Application

Application Notes and Protocols for Rapamycin in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival. It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). Due to its central role in cell signaling, rapamycin is widely used in cell culture experiments to study cellular processes such as autophagy, cell cycle progression, and apoptosis. This document provides detailed application notes and protocols for the use of Rapamycin in cell culture.

Mechanism of Action and Signaling Pathway

Rapamycin exerts its effects by inhibiting the mTOR signaling pathway. mTOR

Application Notes and Protocols for Rapamycin Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] By forming a complex with the intracellular receptor FKBP12, rapamycin binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2][3] Due to its critical role in cellular processes, rapamycin and its analogs (rapalogs) are extensively utilized in preclinical research involving animal models to investigate aging, cancer, neurodegeneration, and metabolic diseases.[1][2]

These application notes provide a comprehensive guide to the administration of rapamycin in rodent models, including detailed protocols for preparation and administration, a summary of dosages used in various research fields, and an overview of its mechanism of action.

Data Presentation

Table 1: Rapamycin Dosage in Mouse Models for Various Research Areas

| Research Area | Mouse Strain | Dosage | Administration Route | Frequency | Reference(s) |

| Longevity/Anti-aging | C57BL/6 | 2 mg/kg | Intraperitoneal (IP) | Once every 5 days | [1][4] |

| Longevity/Anti-aging | C57BL/6 | 4 mg/kg | Intraperitoneal (IP) | Every other day for 6 weeks | [1][4] |

| Longevity/Anti-aging | 129/Sv | 1.5 mg/kg | Intraperitoneal (IP) | 3 times a week for 2 weeks, followed by a 2-week break | [4] |

| Longevity/Anti-aging | Genetically heterogeneous mice | 14 ppm in diet | Oral (in diet) | Continuous | [5] |

| Cancer (Prostate) | psPten-/- | 0.1 - 0.5 mg/kg | Oral Gavage | 3 days/week for 8 weeks | [6] |

| Cancer (Colon Adenocarcinoma) | Balb/c | 1.5 mg/kg/day | Continuous Infusion | Continuous | [7] |

| Cancer (HER-2/neu) | FVB/N HER-2/neu | 1.5 mg/kg | Subcutaneous (s.c.) | 3 times a week for 2 weeks, followed by a 2-week break | [8] |

| Islet Allograft Survival | CBA/J to C57BL/6 | 0.1 - 0.3 mg/kg/day | Intraperitoneal (IP) | Daily for 7 days | [9] |

Table 2: Pharmacokinetic Parameters of Rapamycin in Mice

| Parameter | Value | Dose | Administration Route | Mouse Strain | Reference(s) |

| Biological Half-Life | 2.1 - 4.8 h | 10 - 100 mg/kg | Intravenous (IV) | CD2F1 | [10] |

| Total Plasma Clearance | 12.5 - 39.3 ml/min/kg | 10 - 50 mg/kg | Intravenous (IV) | CD2F1 | [10] |

| Volume of Distribution | 1.73 - 8.75 L/kg | 10 - 100 mg/kg | Intravenous (IV) | CD2F1 | [10] |

| Blood Levels (Continuous Dosing) | 15 ng/mL | 1.5 mg/kg/day | Continuous Infusion | Balb/c | [7] |

Signaling Pathway

Rapamycin's primary mechanism of action is the inhibition of mTORC1. Upstream signals such as growth factors and nutrients activate the PI3K-AKT pathway, which in turn activates mTORC1.[11][12] Activated mTORC1 then phosphorylates downstream targets like S6 Kinase (S6K) and 4E-BP1 to promote protein synthesis and cell growth.[11][12] Rapamycin, in complex with FKBP12, binds to mTORC1, preventing the phosphorylation of its substrates and thereby inhibiting cell growth and proliferation.[2][3][13]

Experimental Protocols

Protocol 1: Preparation of Rapamycin for Intraperitoneal (IP) Injection

Rapamycin is poorly soluble in water, necessitating a specific vehicle for in vivo administration.[1] A commonly used vehicle formulation involves Ethanol (B145695), Polyethylene Glycol 400 (PEG400), and Polysorbate 80 (Tween 80).[1]

Materials:

-

Rapamycin powder

-

100% Ethanol (Anhydrous)

-

Polyethylene Glycol 400 (PEG400)

-

Polysorbate 80 (Tween 80)

-

Sterile saline or water for injection

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

-

0.22 µm sterile syringe filter

Procedure:

-

Prepare Stock Solution (e.g., 50 mg/mL):

-

Prepare Vehicle Solution:

-

Prepare Final Dosing Solution (e.g., 1 mg/mL):

-

On the day of injection, thaw the rapamycin stock solution.

-

To prepare a 1 mg/mL final solution, add 20 µL of the 50 mg/mL rapamycin stock to 980 µL of the prepared vehicle solution.[1]

-

Vortex thoroughly to ensure the solution is homogenous.

-

-

Sterilization:

-

Draw the final dosing solution into a sterile syringe.

-

Pass the solution through a 0.22 µm syringe filter into a new sterile syringe for injection.[1]

-

Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice

Procedure:

-

Calculate Injection Volume:

-

Based on the mouse's body weight and the final drug concentration, calculate the required injection volume. For example, for a 2 mg/kg dose in a 25g mouse using a 1 mg/mL solution, the injection volume would be 50 µL.

-

-

Animal Restraint:

-

Firmly restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Tilt the mouse slightly with its head down to allow the abdominal organs to move away from the injection site.[1]

-

-

Injection:

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

-

Insert a 25-27 gauge needle at a 15-20 degree angle to a depth of approximately 5 mm.[1]

-

Gently aspirate to ensure no fluid (blood or urine) is drawn back, which would indicate improper needle placement.[1]

-

Inject the calculated volume smoothly.

-

-

Post-Injection Monitoring:

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.[1]

-

Protocol 3: Oral Administration in Diet

This method is suitable for long-term studies requiring continuous drug exposure.[2]

Materials:

-

Microencapsulated rapamycin

-

Powdered or pelleted rodent chow

-

Food mixer

-

Control microcapsules (placebo)

Procedure:

-

Diet Preparation:

-

Calculate the amount of microencapsulated rapamycin required to achieve the desired concentration in the feed (e.g., 14 ppm).[2]

-

Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure homogenous distribution.[2]

-

Prepare a control diet by mixing the chow with empty microcapsules.[2]

-

-

Administration:

Experimental Workflow Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

- 6. oncotarget.com [oncotarget.com]

- 7. Dosing of rapamycin is critical to achieve an optimal antiangiogenic effect against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharm.ucsf.edu [pharm.ucsf.edu]

GSK-J4: Comprehensive Guidelines for Solution Preparation and Storage

Introduction

GSK-J4 is a potent and cell-permeable small molecule that acts as a dual inhibitor of the H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2] It functions as a prodrug, rapidly converting to the active inhibitor, GSK-J1, within the cell.[3] GSK-J1 itself has limited cell permeability.[4] GSK-J4 has been widely utilized in research to investigate the roles of H3K27 demethylation in various biological processes, including inflammation, cancer, and cell differentiation. Notably, it has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α in macrophages.[3][5][6] These application notes provide detailed protocols for the preparation and storage of GSK-J4 solutions to ensure its stability and efficacy in experimental settings.

Data Presentation: Solubility and Storage

Proper dissolution and storage are critical for maintaining the activity of GSK-J4. The following tables summarize the key quantitative data for the solubility and recommended storage conditions of GSK-J4.

Table 1: GSK-J4 Solubility

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 41.75 - 141 | 100 - 337.72 | Sonication may be required. Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[5][6][7] |

| Ethanol | 41.75 | 100 | Sonication may be recommended.[6][7] |

| Water | 10 (as HCl salt) | ~22.6 | GSK-J4 base is generally considered insoluble in water.[2][5] |

| In Vivo Formulation (Example) | 4.18 | 10.01 | A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[7] |

Table 2: GSK-J4 Storage and Stability

| Form | Storage Temperature | Stability |

| Solid (Powder) | Room Temperature or -20°C | ≥ 1 to 4 years[3][7][8] |

| In Solvent (Stock Solution) | -20°C or -80°C | Up to 1 month to 1 year, depending on the solvent and storage temperature.[1][7][9] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM GSK-J4 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of GSK-J4, a common starting concentration for in vitro studies.

Materials:

-

GSK-J4 powder (Molecular Weight: 417.5 g/mol )[6]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of GSK-J4: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed using the formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 Mass (mg) = 0.010 mol/L * 0.001 L * 417.5 g/mol * 1000 = 4.175 mg

-

Weigh GSK-J4: Carefully weigh out 4.175 mg of GSK-J4 powder and place it in a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the GSK-J4 powder.

-

Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][9]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells in culture.

Materials:

-

10 mM GSK-J4 stock solution in DMSO

-

Appropriate cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM GSK-J4 stock solution at room temperature.

-

Serial Dilution (Recommended): To achieve a final concentration in the low micromolar range (e.g., 1-10 µM), it is best to perform a serial dilution. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium:

-

First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.

-

Then, add the desired volume of this intermediate solution to your cells. For example, if you are adding to a well containing 1 mL of medium, you would add a volume based on your final desired concentration. Alternatively, and more commonly, add 1 µL of the 10 mM stock solution directly to 1 mL of cell culture medium in your well for a final concentration of 10 µM.

-

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the GSK-J4 treated samples.

-

Immediate Use: It is recommended to prepare working solutions fresh for each experiment.[9]

Mandatory Visualizations

Signaling Pathway of GSK-J4 Action

GSK-J4, as a prodrug of GSK-J1, inhibits the demethylase activity of JMJD3 and UTX. This leads to an increase in the repressive histone mark H3K27me3 at the promoter regions of target genes. In the context of inflammation, this can suppress the expression of pro-inflammatory genes like TNF-α, which are often regulated by the NF-κB signaling pathway.[10]

Caption: Mechanism of GSK-J4 in modulating gene expression.

Experimental Workflow for In Vitro GSK-J4 Treatment

The following diagram illustrates a typical workflow for treating cultured cells with GSK-J4 and assessing its effects.

Caption: A standard workflow for in vitro cell treatment with GSK-J4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 7. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]

- 8. tribioscience.com [tribioscience.com]

- 9. GSK J4 |Histone demethylase inhibitor | Hello Bio [hellobio.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Rapamycin in Molecular Biology Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rapamycin (B549165), also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus.[1][2] It was later found to have potent immunosuppressive and antiproliferative properties.[1][2][3] The primary mechanism of action of rapamycin is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][4][5] Rapamycin first forms a complex with the intracellular receptor FKBP12; this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][6] This inhibition leads to downstream effects such as the suppression of protein synthesis and the induction of autophagy, making rapamycin a critical tool in cancer research, neurodegenerative disease studies, and immunology.[1][7][8]

Quantitative Data Summary